molecular formula C16H15FO3 B6372492 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol CAS No. 1261977-93-8

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol

Cat. No.: B6372492
CAS No.: 1261977-93-8
M. Wt: 274.29 g/mol
InChI Key: PPARESFLFXWAKO-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol is an organic compound with a complex structure that includes an ethoxycarbonyl group, a fluorine atom, and a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the ethoxycarbonyl group would produce alcohols.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by inhibiting radical chain oxidation processes . The ethoxycarbonyl and fluorine groups can influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both an ethoxycarbonyl group and a fluorine atom makes it particularly versatile in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-fluoro-4-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-3-20-16(19)13-6-4-12(9-14(13)17)11-5-7-15(18)10(2)8-11/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPARESFLFXWAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684028
Record name Ethyl 3-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-93-8
Record name Ethyl 3-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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